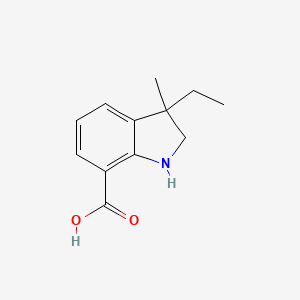
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
3-ethyl-3-methyl-1,2-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-12(2)7-13-10-8(11(14)15)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HPRCZEIWULPOEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC2=C(C=CC=C21)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)
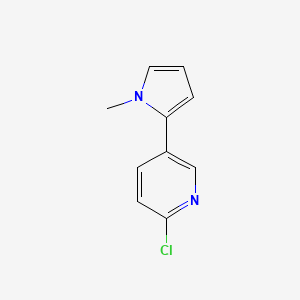
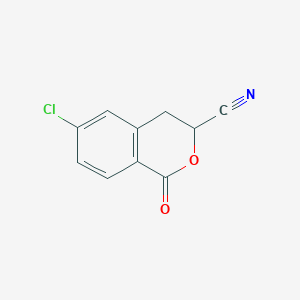
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
![({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)
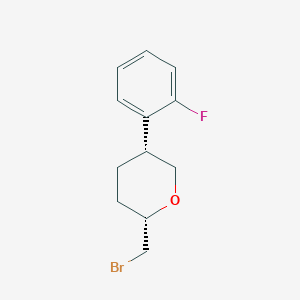
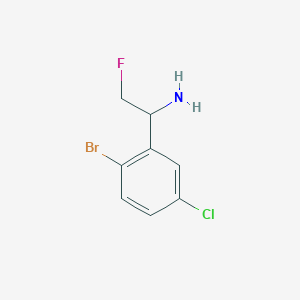
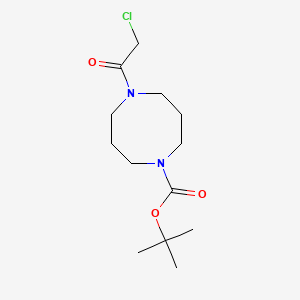
![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
